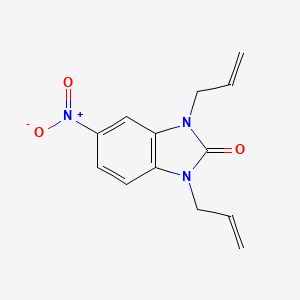

![molecular formula C16H15F3N2O3 B12495194 8-methoxy-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12495194.png)

8-methoxy-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 8-méthoxy-6-méthyl-2-(trifluoroacétyl)-1,3,4,5-tétrahydrobenzo[b][1,6]naphthyridin-10(2H)-one est un composé organique complexe connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des naphthyridines, qui sont des composés hétérocycliques contenant un système cyclique benzénique et pyridinique fusionné. La présence de groupes méthoxy, méthyle et trifluoroacétyle dans sa structure contribue à ses propriétés chimiques et à sa réactivité distinctes.

Méthodes De Préparation

Une voie de synthèse courante commence par la condensation de précurseurs appropriés pour former le système cyclique naphthyridineLe groupe trifluoroacétyle est généralement introduit en utilisant de l'anhydride trifluoroacétique dans des conditions contrôlées .

Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela comprend l'utilisation de catalyseurs, le contrôle de la température et les techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

La 8-méthoxy-6-méthyl-2-(trifluoroacétyl)-1,3,4,5-tétrahydrobenzo[b][1,6]naphthyridin-10(2H)-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui donne la formation d'alcools ou d'amines.

Substitution : La présence de groupes fonctionnels permet des réactions de substitution, telles que la substitution nucléophile avec des halogénures ou la substitution électrophile avec des composés aromatiques.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et des réglages spécifiques de température et de pression pour optimiser les taux de réaction et les rendements.

Applications de la recherche scientifique

La 8-méthoxy-6-méthyl-2-(trifluoroacétyl)-1,3,4,5-tétrahydrobenzo[b][1,6]naphthyridin-10(2H)-one a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.

Biologie : La structure unique du composé en fait un outil précieux pour étudier les processus biologiques et les interactions au niveau moléculaire.

Industrie : Utilisée dans le développement de nouveaux matériaux et produits chimiques ayant des propriétés spécialisées.

Mécanisme d'action

Le mécanisme d'action de la 8-méthoxy-6-méthyl-2-(trifluoroacétyl)-1,3,4,5-tétrahydrobenzo[b][1,6]naphthyridin-10(2H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de se lier à des enzymes, des récepteurs ou d'autres biomolécules, modulant leur activité. Cela peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique, la modification des voies de transduction du signal ou des changements dans l'expression génique .

Applications De Recherche Scientifique

8-methoxy-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: Used in the development of new materials and chemical products with specialized properties.

Mécanisme D'action

The mechanism of action of 8-methoxy-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .

Comparaison Avec Des Composés Similaires

Des composés similaires à la 8-méthoxy-6-méthyl-2-(trifluoroacétyl)-1,3,4,5-tétrahydrobenzo[b][1,6]naphthyridin-10(2H)-one comprennent d'autres dérivés de la naphthyridine avec différents substituants. Ces composés peuvent partager des structures de base similaires mais différer par leurs groupes fonctionnels, ce qui entraîne des variations de leurs propriétés chimiques et de leurs activités biologiques. Voici des exemples de composés similaires :

- Dérivés de la 2′,4′-dihydroxy-6′-méthoxy-3′,5′-diméthylchalcone

- 7,8,9,10-tétrahydro-8-(trifluoroacétyl)-6,10-méthano-6H-pyrazino2,3-hbenzazepine

Propriétés

Formule moléculaire |

C16H15F3N2O3 |

|---|---|

Poids moléculaire |

340.30 g/mol |

Nom IUPAC |

8-methoxy-6-methyl-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |

InChI |

InChI=1S/C16H15F3N2O3/c1-8-5-9(24-2)6-10-13(8)20-12-3-4-21(7-11(12)14(10)22)15(23)16(17,18)19/h5-6H,3-4,7H2,1-2H3,(H,20,22) |

Clé InChI |

YUKVRDQHKALGDV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC2=C1NC3=C(C2=O)CN(CC3)C(=O)C(F)(F)F)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495122.png)

![1,3-Dimethyl-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12495137.png)

![Methyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12495144.png)

![4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495147.png)

![N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495149.png)

![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495152.png)

![2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B12495159.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495167.png)

![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495172.png)

![({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B12495178.png)

![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495182.png)